molecular formula C9H9NO4 B13188127 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid

Cat. No.: B13188127
M. Wt: 195.17 g/mol
InChI Key: PKOOZEBQVCGDHN-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is an organic compound that belongs to the pyridine carboxylic acid family. This compound is characterized by the presence of a methoxycarbonyl group at the 6th position and a methyl group at the 5th position on the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid typically involves the esterification of pyridine-2,6-dicarboxylic acid. One common method includes the reaction of pyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Methoxycarbonyl)pyridine-2-carboxylic acid: Lacks the methyl group at the 5th position.

    5-Methylpyridine-2-carboxylic acid: Lacks the methoxycarbonyl group at the 6th position.

    Pyridine-2,6-dicarboxylic acid: Lacks both the methoxycarbonyl and methyl groups.

Uniqueness

6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with molecular targets and enhances its utility in various applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-5-3-4-6(8(11)12)10-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

PKOOZEBQVCGDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)O)C(=O)OC

Origin of Product

United States

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